molecular formula C14H9ClFNO3 B6409007 3-(3-Carbamoyl-4-chlorophenyl)-4-fluorobenzoic acid CAS No. 1261934-80-8

3-(3-Carbamoyl-4-chlorophenyl)-4-fluorobenzoic acid

Cat. No.: B6409007
CAS No.: 1261934-80-8
M. Wt: 293.68 g/mol
InChI Key: JSKQQOBLHDPITN-UHFFFAOYSA-N
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Description

3-(3-Carbamoyl-4-chlorophenyl)-4-fluorobenzoic acid is an organic compound that features a complex aromatic structure It is characterized by the presence of a carbamoyl group, a chlorine atom, and a fluorine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Carbamoyl-4-chlorophenyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 3-(3-Carbamoyl-4-chlorophenyl)boronic acid. This intermediate is then subjected to a Suzuki coupling reaction with 4-fluorobenzoic acid under palladium catalysis to yield the target compound.

Reaction Conditions:

    Catalyst: Palladium(II) acetate

    Base: Potassium carbonate

    Solvent: Tetrahydrofuran

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Carbamoyl-4-chlorophenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The carbamoyl group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

    Oxidation: Amides, carboxylic acids

    Reduction: Amines

    Substitution: Various substituted benzoic acids

Scientific Research Applications

3-(3-Carbamoyl-4-chlorophenyl)-4-fluorobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Carbamoyl-4-chlorophenyl)-4-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the carbamoyl, chlorine, and fluorine groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Carbamoyl-4-chlorophenyl)benzoic acid
  • 3-(4-Chlorophenyl)-4-fluorobenzoic acid
  • 3-(3-Carbamoylphenyl)-4-fluorobenzoic acid

Uniqueness

3-(3-Carbamoyl-4-chlorophenyl)-4-fluorobenzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both chlorine and fluorine atoms in the aromatic ring enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

3-(3-carbamoyl-4-chlorophenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFNO3/c15-11-3-1-7(5-10(11)13(17)18)9-6-8(14(19)20)2-4-12(9)16/h1-6H,(H2,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKQQOBLHDPITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)F)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691587
Record name 3'-Carbamoyl-4'-chloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261934-80-8
Record name 3'-Carbamoyl-4'-chloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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